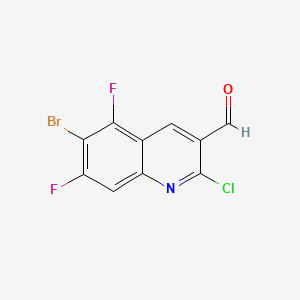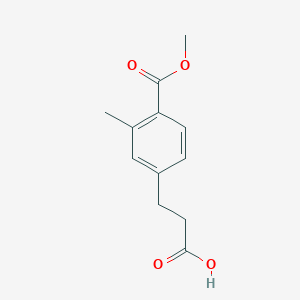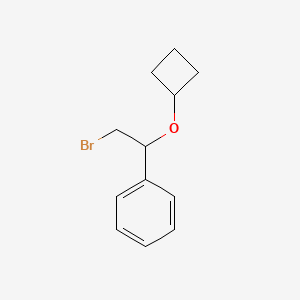
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and an aminoethoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethoxy)-3-methoxybenzoate typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. Triethylamine is often added to neutralize the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
化学反应分析
Types of Reactions
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which Methyl 4-(2-aminoethoxy)-3-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group may also play a role in stabilizing the compound’s interaction with its targets .
相似化合物的比较
Similar Compounds
- Methyl 4-(2-aminoethoxy)-3-methylbenzoate
- Methyl 4-(2-aminoethoxy)-3-ethoxybenzoate
- Methyl 4-(2-aminoethoxy)-3-hydroxybenzoate
Uniqueness
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate is unique due to the presence of both the methoxy and aminoethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in various applications, distinguishing it from other similar compounds .
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
methyl 4-(2-aminoethoxy)-3-methoxybenzoate |
InChI |
InChI=1S/C11H15NO4/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12/h3-4,7H,5-6,12H2,1-2H3 |
InChI 键 |
AHEVVCZKAFGYHF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


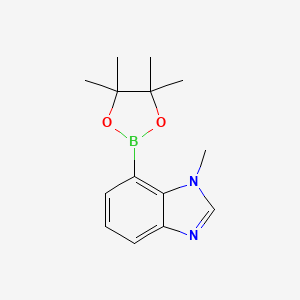
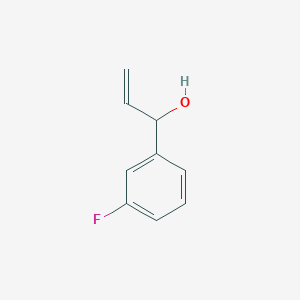
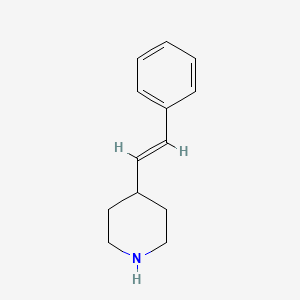
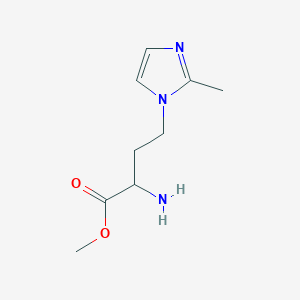
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
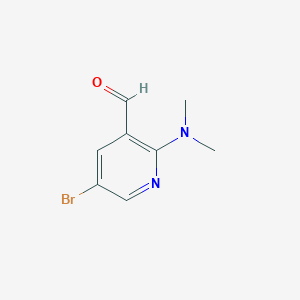
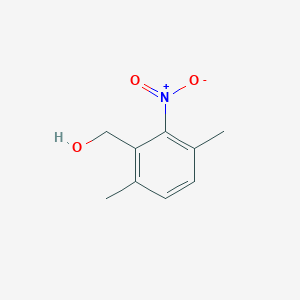
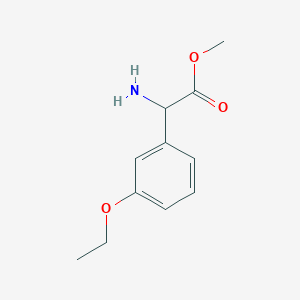
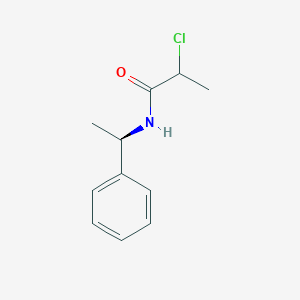
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
